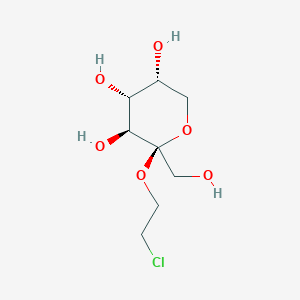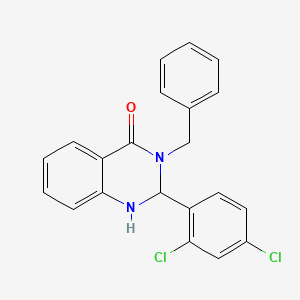
2-Chloroethyl-b-D-fructopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl-b-D-fructopyranoside is a biochemical compound . It is often used in proteomics research and shows promise for the amelioration of various ailments, most notably cancer .
Synthesis Analysis
This compound is an intermediate in the synthesis of chiral spiroacetals . The reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature can yield highly crystalline 2′-chloroethyl β-D-fructopyranoside .Molecular Structure Analysis
The empirical formula of 2-Chloroethyl-b-D-fructopyranoside is C8H15ClO6 . It has a molecular weight of 242.65 .Chemical Reactions Analysis
The compound is involved in the synthesis of chiral spiroacetals . The ring-opening of epoxides by anions revealed that they proceeded in an anti-Furst–Plattner fashion .Physical And Chemical Properties Analysis
The compound has a decomposition temperature of 139-141 °C . Its molecular formula is C8H15ClO6 and it has a molecular weight of 242.65 .科学的研究の応用
Synthesis of Chiral Spiroacetals
2-Chloroethyl-β-D-fructopyranoside serves as an intermediate in the synthesis of chiral spiroacetals. These compounds play a crucial role in organic chemistry due to their diverse applications, including drug development, natural product synthesis, and asymmetric catalysis. The fructopyranoside moiety provides a chiral scaffold that can be further functionalized to create complex molecules with specific stereochemistry .
Glycosylation Reactions
Glycosylation reactions involve the attachment of sugar moieties (glycosyl groups) to other molecules. 2-Chloroethyl-β-D-fructopyranoside can act as a glycosyl donor in these reactions. Researchers use glycosylation to modify natural products, synthesize glycoconjugates, and study carbohydrate-protein interactions .
Chemical Biology and Bioconjugation
The unique reactivity of the chloroethyl group allows for site-specific bioconjugation. Scientists can selectively attach 2-Chloroethyl-β-D-fructopyranoside to proteins, peptides, or other biomolecules. This bioconjugation strategy is valuable for labeling, imaging, and studying cellular processes .
Prodrug Design
Prodrugs are inactive compounds that convert into active drugs upon specific enzymatic or chemical activation. Researchers have explored using 2-Chloroethyl-β-D-fructopyranoside as a prodrug carrier. By attaching therapeutic agents to this sugar derivative, they can enhance drug solubility, stability, and targeted delivery .
Carbohydrate Chemistry
The fructopyranoside structure of 2-Chloroethyl-β-D-fructopyranoside makes it relevant in carbohydrate chemistry. Researchers investigate its reactivity, stereochemistry, and glycosidic bond formation. Understanding these aspects contributes to the development of new synthetic methods and the study of carbohydrate-based materials .
Chemical Synthesis of Oligosaccharides
Oligosaccharides are short chains of sugar molecules. Researchers use 2-Chloroethyl-β-D-fructopyranoside as a building block for constructing complex oligosaccharides. By selectively modifying the hydroxyl groups, they can create specific glycan structures for biological studies .
Safety and Hazards
When handling 2-Chloroethyl-b-D-fructopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and discharge into the environment .
作用機序
Target of Action
It is known to be used as an intermediate in the synthesis of chiral spiroacetals .
Mode of Action
It is synthesized through the reaction of D-fructose with 2-chloroethanol containing hydrogen chloride at room temperature
Result of Action
It is suggested that the compound exhibits promise for the amelioration of various ailments, most notably cancer
特性
IUPAC Name |
(2S,3S,4R,5R)-2-(2-chloroethoxy)-2-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO6/c9-1-2-14-8(4-10)7(13)6(12)5(11)3-15-8/h5-7,10-13H,1-4H2/t5-,6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSWTOXDXZLNE-OOJXKGFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)OCCCl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CO)OCCCl)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B1224862.png)
![2-[[[4-(Diethylsulfamoyl)phenyl]-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1224864.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)
![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)
![3-[(4-Chlorophenyl)-oxomethyl]-2-phenyl-7-indolizinecarboxylic acid](/img/structure/B1224871.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)

![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dimethylbenzoate](/img/structure/B1224884.png)

![3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B1224887.png)
![2-[[5-(2-furanyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]thio]-N-(1H-indazol-6-yl)acetamide](/img/structure/B1224889.png)